molecular formula C10H7NO3 B13700712 3-(4-Benzodioxolyl)-3-oxopropanenitrile

3-(4-Benzodioxolyl)-3-oxopropanenitrile

Cat. No.: B13700712
M. Wt: 189.17 g/mol
InChI Key: TVIKUUUHXNEBHK-UHFFFAOYSA-N
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Description

MFCD32876532: , also known as 3-(4-Benzodioxolyl)-3-oxopropanenitrile, is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxole ring and a nitrile group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Benzodioxolyl)-3-oxopropanenitrile typically involves the reaction of benzodioxole derivatives with nitrile-containing reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under carefully monitored conditions. The process is designed to maximize efficiency and minimize waste, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it gains oxygen atoms.

    Reduction: It can also be reduced, losing oxygen atoms or gaining hydrogen atoms.

    Substitution: The benzodioxole ring allows for various substitution reactions, where different functional groups can replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions may use reagents like chlorine or bromine under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 3-(4-Benzodioxolyl)-3-oxopropanenitrile is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to undergo various chemical reactions makes it a candidate for developing new biochemical assays and probes.

Medicine: In medicine, researchers are exploring the potential therapeutic applications of this compound. Its unique chemical properties may allow for the development of new drugs targeting specific molecular pathways.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its versatility makes it valuable in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which 3-(4-Benzodioxolyl)-3-oxopropanenitrile exerts its effects involves its interaction with specific molecular targets. The benzodioxole ring and nitrile group allow it to bind to various enzymes and receptors, modulating their activity. This interaction can influence biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

  • 3-(4-Methoxyphenyl)-3-oxopropanenitrile
  • 3-(4-Chlorophenyl)-3-oxopropanenitrile
  • 3-(4-Nitrophenyl)-3-oxopropanenitrile

Comparison: Compared to these similar compounds, 3-(4-Benzodioxolyl)-3-oxopropanenitrile stands out due to the presence of the benzodioxole ring. This structural feature imparts unique chemical properties, such as increased stability and reactivity, making it more suitable for specific applications in research and industry.

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

3-(1,3-benzodioxol-4-yl)-3-oxopropanenitrile

InChI

InChI=1S/C10H7NO3/c11-5-4-8(12)7-2-1-3-9-10(7)14-6-13-9/h1-3H,4,6H2

InChI Key

TVIKUUUHXNEBHK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC=CC(=C2O1)C(=O)CC#N

Origin of Product

United States

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